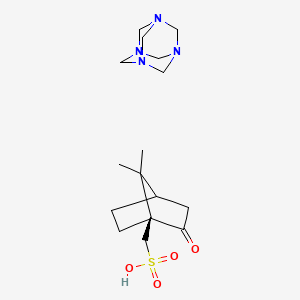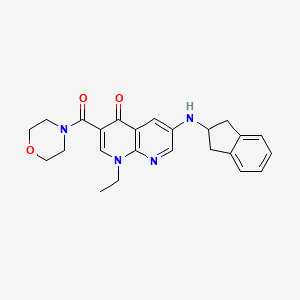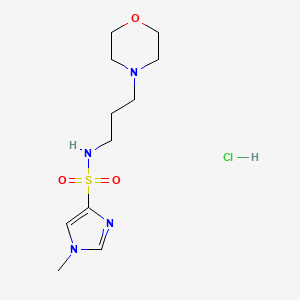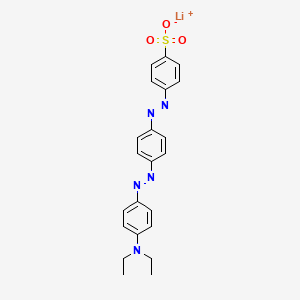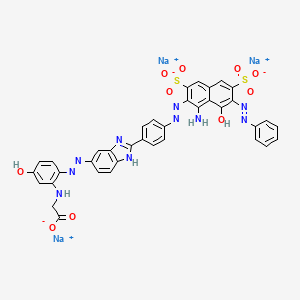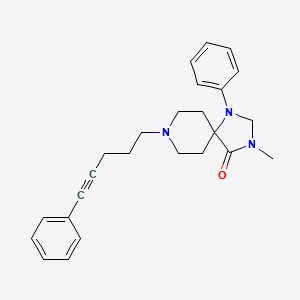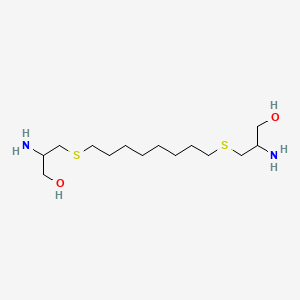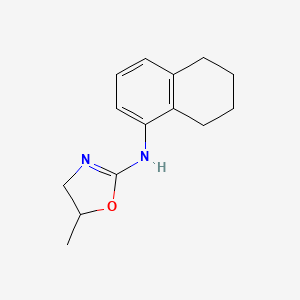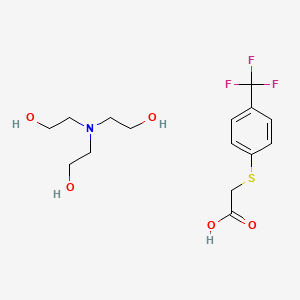
(p-Trifluoromethylphenylthio)acetic acid triethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetic acid moiety and a triethanolamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (p-Trifluoromethylphenylthio)acetic acid triethanolamine typically involves the following steps:
Trifluoromethylation: The starting material, phenylthioacetic acid, undergoes trifluoromethylation to introduce the trifluoromethyl group at the para position of the phenyl ring.
Esterification: The resulting trifluoromethylphenylthioacetic acid is then esterified with triethanolamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and minimize by-products.
Análisis De Reacciones Químicas
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: undergoes various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylthio group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethylthio derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems due to its unique chemical properties.
Industry: The compound can be used in the production of agrochemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism by which (p-Trifluoromethylphenylthio)acetic acid triethanolamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thioacetic acid moiety can interact with specific enzymes or receptors, leading to biological effects.
Comparación Con Compuestos Similares
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is unique due to its trifluoromethyl group and thioacetic acid moiety. Similar compounds include:
4-(Trifluoromethyl)phenylacetic acid: Lacks the thioacetic acid group.
Phenylthioacetic acid: Lacks the trifluoromethyl group.
Triethanolamine derivatives: Lack the phenyl ring and trifluoromethyl group.
This compound .
Propiedades
Número CAS |
102582-94-5 |
|---|---|
Fórmula molecular |
C15H22F3NO5S |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C9H7F3O2S.C6H15NO3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,13,14);8-10H,1-6H2 |
Clave InChI |
JCEBPXMDFOQMSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)SCC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


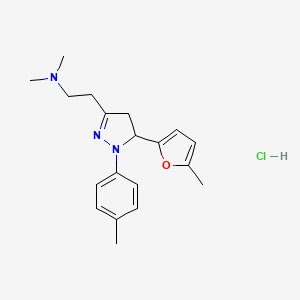


![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
